![molecular formula C12H17NO4 B12914527 Methyl 5-[(furan-3-carbonyl)amino]hexanoate CAS No. 61586-92-3](/img/structure/B12914527.png)
Methyl 5-[(furan-3-carbonyl)amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hexanoate ester via an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(furan-3-carbonyl)amino]hexanoate typically involves the following steps:
-
Formation of the Amide Linkage: : The initial step involves the reaction of furan-3-carboxylic acid with hexanoic acid to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Esterification: : The resulting amide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 5-[(furan-3-carbonyl)amino]hexanoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or amide functionalities. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Aqueous sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Alcohol derivatives
Substitution: Carboxylic acids and other substituted products
科学的研究の応用
Chemistry
In organic synthesis, Methyl 5-[(furan-3-carbonyl)amino]hexanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s amide and ester functionalities make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or as a scaffold for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
作用機序
The mechanism by which Methyl 5-[(furan-3-carbonyl)amino]hexanoate exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-[(furan-2-carbonyl)amino]hexanoate: Similar structure but with the furan ring attached at the 2-position.
Ethyl 5-[(furan-3-carbonyl)amino]hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-[(thiophene-3-carbonyl)amino]hexanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is unique due to the specific positioning of the furan ring and the hexanoate ester. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
61586-92-3 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
methyl 5-(furan-3-carbonylamino)hexanoate |
InChI |
InChI=1S/C12H17NO4/c1-9(4-3-5-11(14)16-2)13-12(15)10-6-7-17-8-10/h6-9H,3-5H2,1-2H3,(H,13,15) |
InChIキー |
LCHYDEYHGHRPOJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)OC)NC(=O)C1=COC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
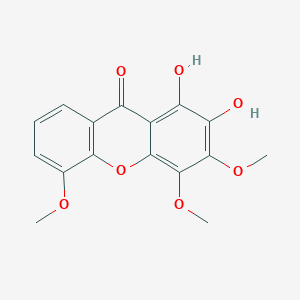

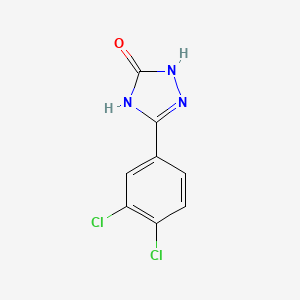
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
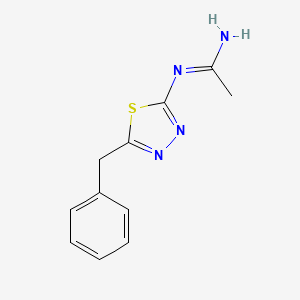

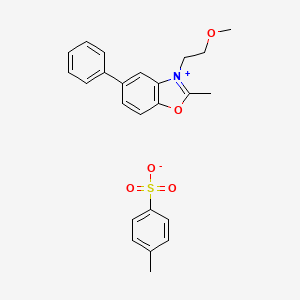
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
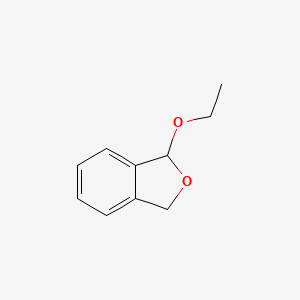
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
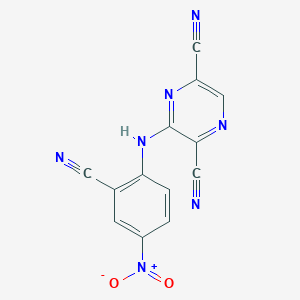
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
